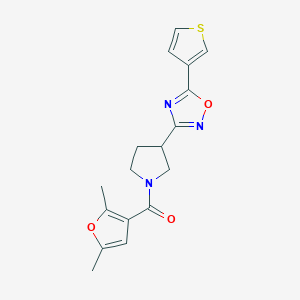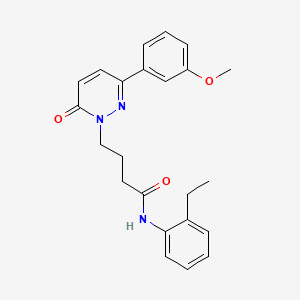
N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the methoxyphenyl and ethylphenyl groups. The final step would likely be the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. The presence of the pyridazine ring, which is a heterocyclic ring containing two nitrogen atoms, could potentially have interesting effects on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in it. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of compounds related to N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves complex chemical reactions that yield various derivatives with potential biological activities. For example, the synthesis of derivatives through the reaction of specific precursors to obtain novel heterocyclic compounds has been a significant focus. These synthetic pathways are crucial for producing compounds that can be further tested for various biological activities (Mizuno et al., 2006; Mohamed, 2004).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of derivatives of N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide. Research into Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, for instance, has demonstrated their effectiveness against various bacteria and fungi, indicating the potential of these compounds for developing new antimicrobial agents (Sarvaiya et al., 2019).
Antinociceptive and Anti-inflammatory Activities
Compounds structurally related to N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide have been investigated for their antinociceptive activity, showing potential as pain management agents. Additionally, some derivatives have shown anti-inflammatory properties, suggesting their utility in treating inflammation-related conditions (Doğruer et al., 2000).
Anticancer and Antioxidant Activities
Research into the anticancer and antioxidant activities of N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide derivatives has shown promising results. Compounds have been evaluated for their effectiveness against various cancer cell lines and their ability to scavenge free radicals, indicating potential therapeutic applications in cancer treatment and protection against oxidative stress (Sirajuddin et al., 2015).
将来の方向性
特性
IUPAC Name |
N-(2-ethylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-17-8-4-5-11-20(17)24-22(27)12-7-15-26-23(28)14-13-21(25-26)18-9-6-10-19(16-18)29-2/h4-6,8-11,13-14,16H,3,7,12,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGODECVCQCLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)
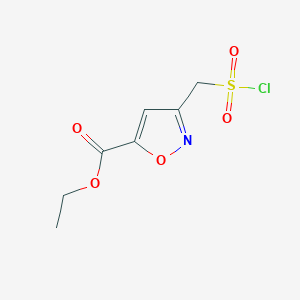
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)
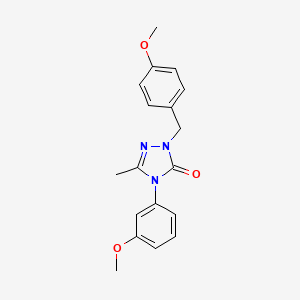
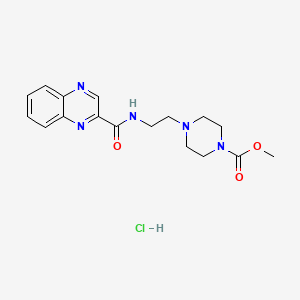

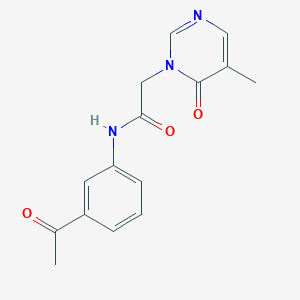
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2673310.png)
![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)

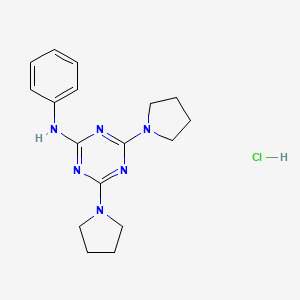
![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2673319.png)
![4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673320.png)
